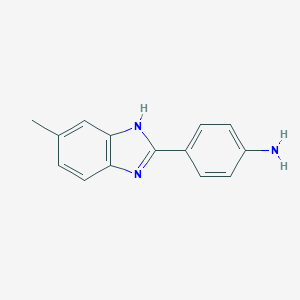

4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-methyl-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAHOIQJVNOZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355508 | |

| Record name | 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110178-74-0 | |

| Record name | 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and methodologies to support further investigation of this molecule and its derivatives.

Core Physicochemical Data

Quantitative physicochemical data for this compound is essential for its evaluation as a potential drug candidate. The following table summarizes key identifiers and properties for this compound.

| Property | Value | Source |

| IUPAC Name | 4-(5-Methyl-1H-benzo[d]imidazol-2-yl)aniline | - |

| CAS Number | 110178-74-0 | [1] |

| Molecular Formula | C₁₄H₁₃N₃ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Predicted LogP | 3.2 | - |

| Predicted pKa | Acidic: 11.5, Basic: 4.8 | - |

| Predicted Solubility | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Note: Predicted values are computationally generated and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

The synthesis of 2-arylbenzimidazoles, such as this compound, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. A general and widely applicable method is the reaction of 4-methyl-1,2-phenylenediamine with 4-aminobenzoic acid or 4-aminobenzaldehyde.

General Experimental Protocol for the Synthesis of 2-Arylbenzimidazoles

This protocol outlines a common method for the synthesis of 2-arylbenzimidazoles, which can be adapted for the specific synthesis of this compound.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

4-methyl-1,2-phenylenediamine

-

4-aminobenzoic acid

-

Polyphosphoric acid (PPA) or another suitable acid catalyst

-

Sodium bicarbonate solution (saturated)

-

Ethanol or methanol for recrystallization

Procedure:

-

A mixture of 4-methyl-1,2-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent) is added to polyphosphoric acid.

-

The reaction mixture is heated at a temperature ranging from 150°C to 200°C for a period of 2 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product, this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the broader class of 2-arylbenzimidazoles is well-documented for a range of pharmacological activities. These activities suggest that this compound could be a promising scaffold for the development of new therapeutic agents.

Anticancer Activity

Many 2-arylbenzimidazole derivatives have demonstrated potent anticancer properties.[2][3][4] A primary mechanism of action for their antitumor effect is the inhibition of tubulin polymerization.[2][5][6][7] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[5][6] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[5][6]

Figure 2: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Antimicrobial Activity

Derivatives of 2-arylbenzimidazole have also been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.[8][9] The proposed mechanisms for their antimicrobial action include the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication and repair.[9] This disruption of fundamental cellular processes leads to the inhibition of microbial growth and proliferation.

Anti-inflammatory Activity

Certain benzimidazole derivatives have exhibited anti-inflammatory properties.[10][11][12] The mechanism of their anti-inflammatory action is thought to involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory cytokine production.[11][12] Some studies also suggest an effect on neutrophil function, which plays a key role in the inflammatory response.[10]

Conclusion

This compound belongs to the promising class of 2-arylbenzimidazoles, which are known for their diverse pharmacological activities. While specific experimental data for this particular compound is limited, the available information on related structures suggests its potential as a scaffold for the development of novel anticancer, antimicrobial, or anti-inflammatory agents. Further experimental investigation is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and characterize its biological activity and mechanism of action. This technical guide provides a solid foundation for researchers to embark on such investigations.

References

- 1. scbt.com [scbt.com]

- 2. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antioxidant, and antimicrobial evaluation of some 2-arylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 10. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | Semantic Scholar [semanticscholar.org]

The Multifaceted Biological Activities of Novel Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the recent advancements in the study of novel benzimidazole derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes critical pathways and workflows to serve as a comprehensive resource for the scientific community.

Anticancer Activity

Benzimidazole derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and hinders cell proliferation, and the modulation of key signaling pathways involved in apoptosis and cell cycle regulation.[1][2] Several studies have reported potent cytotoxic effects of novel benzimidazole compounds against a range of cancer cell lines.

Quantitative Data: Anticancer Activity of Benzimidazole Derivatives

| Compound ID/Series | Cancer Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| Benzimidazolone-coumarin hybrid (12b-12d) | HeLa | Not specified | 10.6 - 13.6 | [3] |

| Benzimidazolone hybrid (7) | HeLa | Not specified | > 2.0 - 3.63 (Selectivity Index) | [3] |

| Benzimidazolone hybrid (6) | A549, MCF-7, HeLa | Not specified | 28.3 - 31.2 | [3] |

| 2-thiobezimidazole derivative (3c & 3l) | HCT-116 (Colon), TK-10 (Renal) | Not specified | Not specified | [4] |

| Naphthalene substituted benzimidazoles (11 & 13) | Various | MTT | 0.078 - 0.625 | [5] |

| Benzimidazole-pyrimidine hybrid (19) | Not specified | COX-1/COX-2 Inhibition | 2.76 (COX-1), 7.47 (COX-2) | [6] |

| Benzimidazothiazole derivative (25) | Not specified | COX-1/COX-2 Inhibition | 0.044 (COX-1), 0.00452 (COX-2) | [7] |

| Benzimidazothiazole derivative (29) | Not specified | COX-1/COX-2 Inhibition | Not specified | [7] |

| 2-substituted benzimidazole derivatives (B2, B4, B7, B8) | Not specified | Luminol-enhanced chemiluminescence | Lower than Ibuprofen | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[9][10][11]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Benzimidazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in the complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48 to 72 hours.[9]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve of cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization: Anticancer Mechanism and Experimental Workflow

Caption: Simplified signaling pathway of benzimidazole anticancer activity.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[12][13] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzimidazole ring significantly influence their antimicrobial efficacy.[12] For instance, the presence of electron-withdrawing groups has been shown to enhance activity in some cases.[12]

Quantitative Data: Antimicrobial Activity of Benzimidazole Derivatives

| Compound ID/Series | Microorganism | Assay Type | MIC (µg/mL) | Zone of Inhibition (mm) | Reference(s) |

| N-((1H-benzoimidazol-1-yl) methyl)-... (5i) | A. fumigatus | Agar streak dilution | 7.81 | Not specified | [12] |

| N-((1H-benzoimidazol-1-yl) methyl)-... (5g) | A. fumigatus | Agar streak dilution | 7.81 | Not specified | [12] |

| BM2 | M. luteus, S. aureus, E. aerogenes, E. coli | Not specified | 12.5 - 25 | Not specified | [14] |

| 3b, 3c, 3e, 3j, 3p | S. pyrogenes | Well diffusion | 26 | Not specified | [1] |

| 3m, 3n, 3q, 3r | S. pyrogenes | Well diffusion | 21 - 27 | Not specified | [1] |

| A1-A5 | S. aureus, S. epidermidis, E. coli, K. pneumoniae | Well diffusion | Not specified | 5 - 23 | [2] |

| A1, A3, A4, A5 | C. albicans | Well diffusion | Not specified | 5 - 10 | [2] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[15][16]

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable agar medium

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Benzimidazole derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic/antifungal as a positive control

-

Solvent (e.g., DMSO) as a negative control

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes to a uniform thickness. Allow the agar to solidify.

-

Inoculation: Prepare a standardized inoculum of the test microorganism. Spread the inoculum evenly over the entire surface of the agar plate to create a lawn of microbial growth.[17]

-

Well Creation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar using a sterile cork borer.[17]

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the benzimidazole derivative solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells on the same plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualization: Antimicrobial Assay Workflow

Caption: Workflow for the agar well diffusion antimicrobial assay.

Antiviral Activity

Novel benzimidazole derivatives have also been investigated for their antiviral properties against a range of RNA and DNA viruses.[18] Significant activity has been reported against viruses such as Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), and influenza virus.[13][18]

Quantitative Data: Antiviral Activity of Benzimidazole Derivatives

| Compound ID/Series | Virus | EC50 (µM) | Reference(s) |

| 14 compounds | CVB-5 | 9 - 17 | [19] |

| 7 compounds | RSV | 5 - 15 | [19] |

| Derivative 2519 | Influenza A/Puerto Rico/8/34 (H1N1) | 60% reduction in mortality (in vivo) | [13] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells)

-

Virus stock

-

Culture medium

-

Benzimidazole derivatives

-

Overlay medium (containing agar or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

-

Virus Infection: Remove the growth medium and infect the cell monolayers with a known dilution of the virus for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of the benzimidazole derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: After incubation, remove the overlay medium and fix the cells. Stain the cells with a solution like crystal violet, which stains the living cells, leaving the plaques (areas of dead or lysed cells) unstained.

-

Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Anti-inflammatory Activity

Benzimidazole derivatives have been shown to possess significant anti-inflammatory properties, primarily by targeting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[9][19] SAR studies have indicated that substitutions at various positions on the benzimidazole scaffold can greatly influence their anti-inflammatory potency.[19]

Quantitative Data: Anti-inflammatory Activity of Benzimidazole Derivatives

| Compound ID/Series | Target/Assay | IC50 (nM) | % Inhibition | Reference(s) |

| Chloroimidazole derivative | Bradykinin B1 receptor | 0.3 | Not specified | [9] |

| Acetamide moiety derivative | Bradykinin B1 receptor | 0.7 | Not specified | [9] |

| Benzimidazole-pyrimidine hybrid (19) | COX-1/COX-2 | 2760 (COX-1), 7470 (COX-2) | Not specified | [6] |

| Benzimidazothiazole derivative (25) | COX-1/COX-2 | 44 (COX-1), 4.52 (COX-2) | 72.19 (COX-1), 87.46 (COX-2) | [7] |

| 4-(((1H-benzo[d]imidazol-2-yl)methyl) amino) benzene sulfonamide (7) | Carrageenan-induced rat paw edema | Not specified | 64 | [6] |

| Bromo substituted (E)-N'-(3- bromobenzylidene)-... (8) | Carrageenan-induced paw edema | Not specified | 72.11 | [6] |

| 4-chloro-N-((2-(chloromethyl)-1H- benzo[d]imidazol-1-yl)methyl)benzamide (18) | Carrageenan-induced rat paw edema | Not specified | 66.66 | [6] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[7]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Benzimidazole derivatives

-

Assay buffer

-

Detection reagent (e.g., luminol for chemiluminescence-based assays)

-

Microplate reader

Procedure:

-

Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, the purified COX enzyme (either COX-1 or COX-2), and the benzimidazole derivative at various concentrations. Incubate for a short period to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: After a specific incubation time, add the detection reagent. The signal generated (e.g., chemiluminescence or fluorescence) is proportional to the amount of prostaglandin produced.

-

Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualization: Inflammatory Pathway and Assay Workflow

Caption: Role of COX enzymes in inflammation and their inhibition.

Conclusion

The diverse biological activities of novel benzimidazole derivatives underscore their immense potential in drug discovery and development. The data and protocols presented in this technical guide offer a foundational resource for researchers to explore and advance the therapeutic applications of this versatile chemical scaffold. Further investigations into the structure-activity relationships, mechanisms of action, and in vivo efficacy are crucial for translating the promise of these compounds into clinical realities.

References

- 1. tandfonline.com [tandfonline.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jmpas.com [jmpas.com]

- 7. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijcrt.org [ijcrt.org]

- 15. botanyjournals.com [botanyjournals.com]

- 16. chemistnotes.com [chemistnotes.com]

- 17. youtube.com [youtube.com]

- 18. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine, a significant heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a comprehensive analysis based on closely related, well-characterized analogs. The presented data serves as a robust reference for researchers involved in the synthesis and characterization of similar benzimidazole derivatives.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. This data is compiled and inferred from spectroscopic information available for the closely related analogs: 4-(1H-benzo[d]imidazol-2-yl)aniline and 5-Methyl-2-phenyl-1H-benzimidazole.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.7 | br s | 1H | N-H (imidazole) |

| ~7.8-8.0 | d | 2H | Aromatic C-H (phenyl) |

| ~7.5-7.6 | m | 2H | Aromatic C-H (benzimidazole) |

| ~7.0-7.2 | m | 1H | Aromatic C-H (benzimidazole) |

| ~6.7-6.9 | d | 2H | Aromatic C-H (phenyl) |

| ~5.5 | br s | 2H | -NH₂ (amine) |

| ~2.4 | s | 3H | -CH₃ (methyl) |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~151 | C=N (imidazole) |

| ~149 | Aromatic C-NH₂ |

| ~143 | Aromatic C (benzimidazole fusion) |

| ~135 | Aromatic C (benzimidazole fusion) |

| ~130 | Aromatic C-H (phenyl) |

| ~128 | Aromatic C (phenyl) |

| ~122 | Aromatic C-H (benzimidazole) |

| ~121 | Aromatic C-H (benzimidazole) |

| ~118 | Aromatic C-H (benzimidazole) |

| ~114 | Aromatic C-H (phenyl) |

| ~21 | -CH₃ (methyl) |

Table 3: IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3300 | Strong, Broad | N-H stretch (imidazole and amine) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1630 | Strong | C=N stretch (imidazole) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1450 | Medium | C-H bend (-CH₃) |

| ~830 | Strong | para-disubstituted benzene C-H bend |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| ~223 | [M]⁺ (Molecular Ion) |

| ~208 | [M-CH₃]⁺ |

| ~196 | [M-NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 scans.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

-

Reference: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used as an internal reference.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024-4096 scans.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

-

Reference: The solvent peak of DMSO-d₆ at 39.52 ppm is used as an internal reference.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory or a KBr pellet press.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition (ESI-HRMS):

-

Ionization Mode: Positive ion mode is typically used for benzimidazole compounds.

-

Capillary Voltage: 3-4 kV.

-

Mass Range: m/z 50-500.

-

The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different analytical techniques.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Logical relationship of spectroscopic techniques in structure elucidation.

Crystal Structure of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystallographic aspects of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine. While a definitive, publicly available crystal structure for this specific molecule has not been reported, this document outlines the generalized, state-of-the-art experimental protocols for its synthesis, crystallization, and subsequent crystal structure determination based on established methodologies for analogous benzimidazole derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of benzimidazole-based compounds.

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their wide-ranging biological activities, including antimicrobial, antiviral, and anticancer properties, have made them a subject of intense research. The compound this compound, with its characteristic 2-arylbenzimidazole scaffold, is of significant interest for its potential therapeutic applications.

The three-dimensional arrangement of atoms and molecules in a crystal lattice is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. X-ray crystallography remains the gold standard for elucidating these structures at an atomic level. This guide provides the essential theoretical and practical framework for determining the crystal structure of this compound.

Molecular Structure

The molecular structure of this compound consists of a benzimidazole ring system linked at the 2-position to a phenylamine group. A methyl group is substituted at the 5-position of the benzimidazole core.

Experimental Protocols

While specific experimental data for the crystal structure of this compound is not available in the reviewed literature, this section details generalized yet comprehensive protocols for its synthesis and crystallization, derived from established methods for similar 2-arylbenzimidazoles.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-arylbenzimidazoles is the condensation of an o-phenylenediamine with an aromatic aldehyde.

Materials:

-

4-Methyl-1,2-phenylenediamine

-

4-Aminobenzaldehyde

-

Ethanol (or another suitable solvent like DMF or Acetic Acid)

-

Catalyst (e.g., a mild oxidizing agent like sodium metabisulfite, or an acid catalyst)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-methyl-1,2-phenylenediamine and 4-aminobenzaldehyde in ethanol.

-

Add a catalytic amount of a suitable reagent (e.g., sodium metabisulfite).

-

Reflux the mixture for several hours (typically 3-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

-

Collect the crude product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Crystallization for X-ray Diffraction

Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used and effective technique for small organic molecules.

Materials:

-

Purified this compound

-

A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof)

-

Small, clean glass vials

Procedure:

-

Prepare a nearly saturated solution of the purified compound in a selected solvent or solvent mixture at room temperature or with gentle heating.

-

Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

-

Cover the vial with a cap or parafilm with small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.[1]

-

Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested for X-ray diffraction analysis.[2]

Crystal Structure Determination

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

-

A suitable single crystal is mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The diffractometer collects a complete set of diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.

Data Presentation

As the crystal structure of this compound has not been reported, the following table presents illustrative crystallographic data for a related compound, 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole, to provide an example of the expected parameters.

| Parameter | Illustrative Value for a Related Benzimidazole Derivative |

| Crystal Data | |

| Chemical Formula | C₁₉H₁₃ClN₂ |

| Formula Weight | 304.76 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2981 (1) |

| b (Å) | 9.2963 (2) |

| c (Å) | 20.7796 (3) |

| α (°) | 90 |

| β (°) | 112.815 (1) |

| γ (°) | 90 |

| Volume (ų) | 1477.56 (4) |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Reflections Collected | 33103 |

| Independent Reflections | 5398 |

| Refinement | |

| R[F² > 2σ(F²)] (R1) | 0.039 |

| wR(F²) (wR2) | 0.106 |

| Goodness-of-fit (S) | 1.04 |

| Data for 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. Source:[3] |

Workflow Visualization

The general workflow for the synthesis and structural characterization of this compound is depicted below.

Conclusion

This technical guide has outlined the necessary steps for the synthesis, crystallization, and crystal structure determination of this compound. While specific crystallographic data for this compound is not currently available in the public domain, the protocols and illustrative data presented here, based on closely related benzimidazole derivatives, provide a robust framework for researchers to successfully undertake such studies. The elucidation of the crystal structure of this and other novel benzimidazole derivatives is a critical step in the rational design of new therapeutic agents.

References

A Comprehensive Technical Guide to the Solubility and Stability of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel compound, 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine. While specific experimental data for this molecule is not yet publicly available, this document outlines the essential experimental protocols, data presentation formats, and theoretical considerations for researchers undertaking its physicochemical characterization. The methodologies described are based on established industry practices and regulatory guidelines for drug development. This guide is intended to serve as a foundational resource for scientists investigating the pharmaceutical potential of this and other related benzimidazole derivatives.

Introduction

This compound is a member of the benzimidazole class of compounds, a scaffold known for its diverse pharmacological activities. A thorough understanding of a new chemical entity's (NCE) solubility and stability is paramount in the early stages of drug development. These fundamental physicochemical properties directly influence a compound's bioavailability, formulation development, and shelf-life. This guide details the standardized methodologies for conducting aqueous solubility and forced degradation studies, providing a roadmap for generating the critical data required for advancing a compound through the development pipeline.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are crucial for designing relevant solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N₃ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| pKa | (Predicted values would be inserted here) | - |

| LogP | (Predicted values would be inserted here) | - |

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The following section outlines the protocol for determining the thermodynamic solubility of this compound.

Experimental Protocol: Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of the test compound in various aqueous media.

Materials and Reagents:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

pH-adjusted buffers (e.g., pH 1.2, 4.5, 6.8)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Calibrated pH meter

-

Analytical balance

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Preparation: Prepare a series of buffered solutions at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is achieved.

-

Equilibration: Place the vials in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.

Data Presentation: Aqueous Solubility

The results of the solubility assessment should be presented in a clear and concise table.

| pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 1.2 | 25 | [Insert Data] | [Insert Data] |

| 4.5 | 25 | [Insert Data] | [Insert Data] |

| 6.8 | 25 | [Insert Data] | [Insert Data] |

| 7.4 | 25 | [Insert Data] | [Insert Data] |

| 1.2 | 37 | [Insert Data] | [Insert Data] |

| 4.5 | 37 | [Insert Data] | [Insert Data] |

| 6.8 | 37 | [Insert Data] | [Insert Data] |

| 7.4 | 37 | [Insert Data] | [Insert Data] |

Visualization: Solubility Testing Workflow

The following diagram illustrates the workflow for the thermodynamic solubility experiment.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[2][3][4]

Experimental Protocol: Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

Materials and Reagents:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to monitor for the appearance of new peaks.

Data Presentation: Forced Degradation

Summarize the results of the forced degradation studies in a table. The extent of degradation is typically reported as the percentage of the parent compound remaining.

| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., No. of Degradants) |

| 0.1 M HCl, 60 °C | 0 | 100 | - |

| 2 | [Insert Data] | [Insert Data] | |

| 8 | [Insert Data] | [Insert Data] | |

| 24 | [Insert Data] | [Insert Data] | |

| 0.1 M NaOH, RT | 0 | 100 | - |

| 2 | [Insert Data] | [Insert Data] | |

| 8 | [Insert Data] | [Insert Data] | |

| 24 | [Insert Data] | [Insert Data] | |

| 3% H₂O₂, RT | 0 | 100 | - |

| 2 | [Insert Data] | [Insert Data] | |

| 8 | [Insert Data] | [Insert Data] | |

| 24 | [Insert Data] | [Insert Data] | |

| Thermal (80 °C, Solid) | 24 | [Insert Data] | [Insert Data] |

| Photostability (ICH Q1B) | - | [Insert Data] | [Insert Data] |

Visualization: Forced Degradation Workflow

The following diagram outlines the general workflow for conducting forced degradation studies.

Hypothetical Degradation Pathway

Based on the structure of this compound, a potential degradation pathway under hydrolytic or oxidative conditions could involve modifications to the benzimidazole ring or the phenylamine moiety. The actual degradation products would need to be identified through techniques like LC-MS.

Conclusion

This technical guide provides a standardized approach for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data that is essential for making informed decisions in the drug development process. The provided templates for data presentation and workflow visualizations are intended to facilitate clear communication and documentation of experimental findings. While this guide is based on established principles, researchers are encouraged to adapt and optimize these methods as necessary based on the specific properties of the compound.

References

In Silico Modeling and Docking Studies of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine: A Technical Guide

Disclaimer: As of December 2025, publicly available research specifically detailing the in silico modeling and docking studies of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine is limited. This guide, therefore, provides a comprehensive framework and detailed protocols based on established methodologies for similar benzimidazole derivatives. The presented data and pathways are illustrative examples derived from common biological targets of this class of compounds.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The compound this compound, with its unique structural features, presents a promising scaffold for drug design. In silico modeling and molecular docking are powerful computational techniques that accelerate the drug discovery process by predicting the binding affinity and interaction of a ligand with its biological target at a molecular level.

This technical guide offers a comprehensive overview of the methodologies involved in the in silico analysis of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Molecular Docking Analysis

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This section outlines a typical workflow and presents hypothetical docking results against common targets for benzimidazole derivatives.

Data Presentation

The following tables summarize hypothetical quantitative data from docking studies of this compound against potential cancer and inflammation-related protein targets.

Table 1: Docking Scores and Binding Energies

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |

| EGFR Tyrosine Kinase | 1M17 | -8.5 | 0.58 |

| VEGFR-2 Kinase | 1YWN | -9.2 | 0.19 |

| COX-2 | 5KIR | -7.9 | 1.45 |

| Topoisomerase II | 1JIJ | -7.5 | 2.89 |

Table 2: Intermolecular Interactions with EGFR Tyrosine Kinase (PDB: 1M17)

| Amino Acid Residue | Interaction Type | Distance (Å) |

| Met793 | Hydrogen Bond | 2.9 |

| Leu718 | Hydrophobic | 3.5 |

| Val726 | Hydrophobic | 3.8 |

| Ala743 | Hydrophobic | 3.9 |

| Lys745 | Pi-Cation | 4.2 |

Experimental Protocols

A detailed methodology for molecular docking is crucial for reproducibility and validation of in silico results.

Ligand Preparation:

-

The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw).

-

The 2D structure is converted to a 3D structure and energy minimized using a suitable force field (e.g., MMFF94).

-

Gasteiger partial charges are computed, and non-polar hydrogen atoms are merged. Rotatable bonds are defined to allow for conformational flexibility during docking.

Protein Preparation:

-

The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms are added, and Kollman charges are assigned to the protein residues.

-

The protein structure is energy minimized to relieve any steric clashes.

Docking Simulation:

-

A grid box is defined around the active site of the protein, encompassing the key binding residues.

-

Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide.

-

The Lamarckian Genetic Algorithm (for AutoDock) or other proprietary algorithms are employed to search for the optimal binding pose of the ligand.

-

A set number of docking runs (e.g., 100) are performed, and the resulting conformations are clustered and ranked based on their binding energies.

Visualization and Analysis:

-

The docked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio).

-

Intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein are analyzed to understand the binding mode.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of in silico studies and the potential biological context of this compound, Graphviz diagrams are provided.

In Silico Drug Discovery Workflow

Potential EGFR Signaling Pathway Inhibition

Benzimidazole derivatives have been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Potential Therapeutic Targets of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the potential therapeutic applications of a specific benzimidazole derivative, 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine. While direct pharmacological data for this compound is limited in publicly accessible literature, this document provides an in-depth analysis of its potential therapeutic targets by examining the bioactivities of structurally related benzimidazole analogues. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Benzimidazole derivatives have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties, including anticancer, antiviral, and enzyme inhibitory activities. The structural similarity of the benzimidazole nucleus to endogenous purines allows these compounds to interact with various biological targets, particularly protein kinases. This compound, a member of this versatile class of compounds, holds therapeutic promise. This guide explores its potential by drawing parallels with well-characterized analogues, providing a framework for future investigation.

Potential Therapeutic Targets

Based on the activities of structurally similar benzimidazole derivatives, the primary potential therapeutic targets for this compound are likely to be within the realms of oncology and virology.

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated potent anticancer effects through various mechanisms of action.

-

Kinase Inhibition: A predominant mechanism of anticancer action for benzimidazole-containing molecules is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Key kinase targets for which inhibitory activity has been reported for analogous compounds include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers, making it a key target for cancer therapy.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

Casein Kinase 1 Delta (CK1δ): A serine/threonine kinase involved in the regulation of various cellular processes, including the cell cycle and DNA repair.[1]

-

-

Topoisomerase Inhibition: Some benzimidazole derivatives can interfere with the function of topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells.

-

Tubulin Polymerization Inhibition: Certain benzimidazoles exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antiviral Activity

The benzimidazole scaffold is also present in several antiviral agents. A structurally related compound, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole, has been identified as an inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication.

-

HIV-1 Capsid (CA) Protein Inhibition: This analogue has been shown to target the HIV-1 capsid protein, interfering with the viral life cycle. The compound exhibited an IC50 of 3 µM in blocking HIV-1 replication. This suggests that this compound could potentially be explored for its anti-HIV activity.

Data Presentation: Bioactivity of Structurally Related Benzimidazole Derivatives

The following tables summarize the quantitative bioactivity data for benzimidazole derivatives that are structurally analogous to this compound. This data provides a basis for inferring the potential potency and targets of the core compound.

Table 1: Anticancer Activity of Benzimidazole Analogues

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Various | In vitro anticancer screen | Growth Inhibition | [2][3] |

| N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide | Various | In vitro anticancer screen | Growth Inhibition | [2][3] |

| Flubendazole | Pancreatic, Colorectal | MTT Assay | 0.01 - 3.29 | [4][5] |

| Parbendazole | Pancreatic, Colorectal | MTT Assay | 0.01 - 3.29 | [4][5] |

| Mebendazole | Pancreatic, Colorectal | MTT Assay | 0.01 - 3.29 | [4][5] |

| 2-(4-aminophenyl)benzothiazole (parent) | MCF-7, MDA 468 | In vitro cytotoxicity | Nanomolar range | [6] |

Table 2: Kinase Inhibitory Activity of Benzimidazole Analogues

| Compound/Derivative | Kinase Target | Assay Type | IC50 (nM) | Reference |

| Benzimidazole-2-amino derivative (Compound 23) | CK1δ | In vitro kinase assay | 98.6 | [1] |

| 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives | BCR-ABL | Cytotoxicity Assay | - | [7][8] |

Table 3: Antiviral Activity of a Benzimidazole Analogue

| Compound/Derivative | Virus | Target | Assay Type | IC50 (µM) | Reference |

| 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole (696) | HIV-1 | Capsid (CA) | Cell-based replication assay | 3 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for determining the inhibitory activity against kinases like EGFR and VEGFR-2.[9][10]

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Peptide substrate specific for the kinase

-

ATP

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction Setup: In a 96-well plate, add the following to each well:

-

Test compound dilution or DMSO (for control).

-

Kinase reaction master mix containing the peptide substrate and ATP at a concentration near the Km for the enzyme.

-

-

Initiate Reaction: Add the diluted kinase enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[11][12][13][14][15]

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine)

-

Test compound dissolved in DMSO

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice:

-

Nuclease-free water

-

10x Topoisomerase I reaction buffer

-

Supercoiled plasmid DNA (final concentration ~20 ng/µL)

-

Test compound at various concentrations or DMSO (control)

-

-

Enzyme Addition: Add purified Topoisomerase I to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

-

Data Analysis: Assess the degree of inhibition by observing the reduction in the amount of relaxed DNA in the presence of the test compound compared to the control.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[16]

Materials:

-

Human cancer cell lines (e.g., A549, DLD-1)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a DMSO-treated control.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.

HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)

This assay measures the inhibition of HIV-1 replication by quantifying the amount of the viral p24 capsid protein in the cell culture supernatant.[17]

Materials:

-

HIV-1 permissive cell line (e.g., TZM-bl, PBMCs)

-

HIV-1 viral stock

-

Complete culture medium

-

Test compound dissolved in DMSO

-

96-well plates

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the host cells in a 96-well plate.

-

Infection and Treatment: Pre-treat the cells with serial dilutions of the test compound for a short period, then infect the cells with the HIV-1 viral stock.

-

Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

-

Supernatant Collection: Collect the cell culture supernatant.

-

p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of p24 for each compound concentration. Calculate the percentage of inhibition relative to the virus control (no compound). Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the potential therapeutic targets of this compound.

Caption: Potential inhibition of the EGFR signaling pathway.

Caption: Workflow for an in vitro kinase inhibition assay.

Caption: Potential points of inhibition in the HIV-1 lifecycle.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet widely available, the extensive research on structurally similar benzimidazole derivatives provides a strong foundation for predicting its potential bioactivities. The data and protocols presented in this guide suggest that this compound is a promising candidate for investigation as an anticancer agent, likely acting through the inhibition of key protein kinases such as EGFR and VEGFR-2, or as an antiviral agent targeting the HIV-1 capsid. The detailed experimental methodologies provided herein offer a clear path for the systematic evaluation of these potential therapeutic applications. Further research, including synthesis, in vitro screening, and in vivo studies, is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

- 1. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta | MDPI [mdpi.com]

- 2. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 3. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. Assay of topoisomerase I activity [protocols.io]

- 15. topogen.com [topogen.com]

- 16. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

A Comprehensive Guide to the Synthesis of 2-Arylbenzimidazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-arylbenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The efficient synthesis of these molecules is therefore of paramount importance to the drug discovery and development process. This technical guide provides an in-depth review of the core methods for 2-arylbenzimidazole synthesis, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Synthesis Methodologies

The primary and most widely adopted method for the synthesis of 2-arylbenzimidazoles involves the condensation of an o-phenylenediamine with an aromatic aldehyde. This reaction can be facilitated through various approaches, including conventional heating, microwave irradiation, and the use of diverse catalytic systems. Greener synthesis methodologies, focusing on the use of environmentally benign solvents and catalysts, have also gained significant traction.

Data Presentation: A Comparative Overview of Synthesis Methods

The following tables summarize quantitative data from various studies, allowing for a clear comparison of different synthetic strategies for 2-arylbenzimidazoles.

Table 1: One-Pot Synthesis of 2-Arylbenzimidazoles

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| None | Acetonitrile | Room Temp. | 2-8 h | 85-95 | [1] |

| Iron(III) Chloride on Silica | Acetonitrile | 150 (MW) | 30 min | 72-95 | [2] |

| Manganese Acetylacetonate on Silica | Water | 70 | 3-5 h | 88-95 | [2] |

| Erbium(III) triflate | Solvent-free | 60 (MW) | 5 min | 91-99 | [3] |

| FeTTPCl | Ethanol | Room Temp. | 2 h | >90 | [4] |

Table 2: Green Synthesis Approaches to 2-Arylbenzimidazoles

| Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Reference |

| Waste Curd Water | Microwave | - | - | [5] |

| Water | 75 | - | 85-93 | [6] |

| Solvent-free | 100 | 15 min | 87-91 | [6] |

| Silica Supported Periodic Acid | Room Temp. | 15 min | 95 | [7] |

| Gold Nanoparticles on TiO2 | Ambient | - | 51-99 | [6] |

Table 3: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles

| Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Ethyl Acetate | Water | 765 | - | High | [8] |

| None | Solvent-free | 400 | 2-5 | Good to Excellent | [9] |

| Er(OTf)₃ (1 mol%) | Solvent-free | - | 5 | >96 | [1] |

| K2CO3 | Water | - | 20 | Good to Excellent | [10] |

Experimental Protocols: Key Methodologies in Detail

Catalyst-Free One-Pot Synthesis in Acetonitrile

This method stands out for its simplicity and avoidance of potentially toxic catalysts.

Procedure:

-

To a solution of an appropriate aryl aldehyde (1 mmol) in acetonitrile (10 mL), o-phenylenediamine (1 mmol) is added.

-

The reaction mixture is stirred at room temperature for the specified time (typically 2-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The resulting solid is then washed with a suitable solvent (e.g., n-hexane or ethyl acetate) and recrystallized to afford the pure 2-arylbenzimidazole.[1]

Green Synthesis in Water

This environmentally friendly approach utilizes water as the solvent, minimizing the use of volatile organic compounds.

Procedure:

-

o-Phenylenediamine (1 mmol) is dissolved in 5 mL of water at 75°C.

-

Arylidene malononitrile (2 mmol) is then added to this solution. The reaction mixture will liquefy and then resolidify.

-

The reaction is monitored by TLC until the starting arylidene malononitrile is consumed.

-

After cooling the reaction mixture, the product is recrystallized from an ethanol-water mixture to yield the pure 2-arylbenzimidazole.[6]

Microwave-Assisted Synthesis using Erbium(III) Triflate

Microwave-assisted synthesis offers a significant reduction in reaction times and often leads to higher yields.

Procedure:

-

In a 3 mL glass vial, N-phenyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1 mol%) are mixed.

-

The appropriate aryl or alkyl aldehyde (1 mmol) is added to the mixture.

-

The reaction vessel is subjected to microwave irradiation for 5 minutes at a fixed temperature of 60°C.

-

Reaction completion is monitored by TLC and GC/MS analysis.[1]

Signaling Pathway Visualizations

Many 2-arylbenzimidazole derivatives exhibit their anticancer effects by inducing apoptosis (programmed cell death) or by interfering with microtubule dynamics. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-aryl benzimidazole conjugate induced apoptosis in human breast cancer MCF-7 cells through caspase independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine, a benzimidazole derivative of interest in medicinal chemistry and drug discovery. The synthesis involves the condensation of 4-methyl-1,2-phenylenediamine and 4-aminobenzoic acid.

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. The target compound, this compound, incorporates the key benzimidazole core with a 4-aminophenyl substituent at the 2-position and a methyl group on the benzene ring of the benzimidazole moiety. This substitution pattern is of interest for exploring structure-activity relationships in various therapeutic areas. The following protocol is adapted from established methods for the synthesis of analogous 2-arylbenzimidazoles.

Reaction Scheme

The synthesis proceeds via the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid in the presence of a strong acid catalyst at elevated temperatures.

Scheme 1: Synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of the target compound.

Table 1: Reagents and Reaction Conditions

| Reagent/Parameter | Molar Ratio | Molecular Weight ( g/mol ) | Quantity (for a 10 mmol scale) |

| 4-methyl-1,2-phenylenediamine | 1.0 | 122.17 | 1.22 g |

| 4-aminobenzoic acid | 1.0 | 137.14 | 1.37 g |

| Polyphosphoric acid (PPA) | - | - | ~20 g |

| Reaction Temperature | - | - | 180-200 °C |

| Reaction Time | - | - | 4 hours |

Table 2: Product Characterization

| Property | Value |

| Molecular Formula | C₁₄H₁₃N₃ |

| Molecular Weight | 223.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 235-237 °C[1] |

| Yield | ~66% (based on analogous reactions)[1] |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | Expected signals: δ ~2.4 (s, 3H, -CH₃), δ ~5.9 (br s, 2H, -NH₂), δ 6.8-8.0 (m, 7H, Ar-H), δ ~12.5 (br s, 1H, imidazole N-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected signals: δ ~21.5 (-CH₃), δ ~110-155 (aromatic carbons), δ ~152.0 (N-C-N) |

| IR (KBr, cm⁻¹) | Expected peaks: 3450-3200 (N-H stretch), 3050 (Ar C-H stretch), 1620 (C=N stretch), 1590 (C=C stretch) |

| Mass Spectrometry (ESI-MS) | m/z 224.1182 [M+H]⁺ |

Experimental Protocol

Materials and Equipment:

-

4-methyl-1,2-phenylenediamine

-

4-aminobenzoic acid

-

Polyphosphoric acid (PPA)

-

Ammonia solution (25%)

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask (100 mL)

-

Heating mantle with magnetic stirrer

-

Condenser

-

Thermometer

-

Beakers, Buchner funnel, and other standard laboratory glassware

-

TLC plates (silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) and 4-aminobenzoic acid (1.37 g, 10 mmol).

-

Addition of Catalyst: Carefully add polyphosphoric acid (~20 g) to the flask while stirring.

-

Heating: Equip the flask with a condenser and heat the mixture to 180-200 °C using a heating mantle with continuous stirring.

-

Reaction Monitoring: Maintain the temperature for 4 hours. The progress of the reaction can be monitored by taking small aliquots, quenching with water, neutralizing, and analyzing by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to approximately 100 °C. Carefully and slowly pour the hot reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a 25% ammonia solution until the pH is approximately 7-8. A precipitate will form.

-